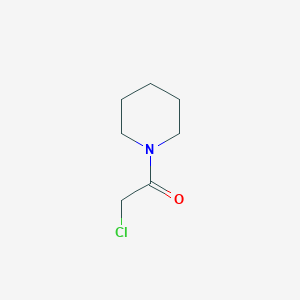

2-Chloro-1-piperidin-1-yl-ethanone

Vue d'ensemble

Description

La pipéridine est un composé organique de formule moléculaire C₅H₁₁N. Il s'agit d'une amine hétérocyclique constituée d'un cycle à six chaînons contenant cinq ponts méthylène (–CH₂–) et un pont amine (–NH–). La pipéridine est un liquide incolore avec une odeur caractéristique, souvent décrite comme poissonneuse ou ammoniacale. Elle est un élément structurel courant dans de nombreux produits pharmaceutiques et alcaloïdes naturels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La pipéridine peut être synthétisée par plusieurs méthodes :

Hydrogénation de la pyridine : C'est la méthode industrielle la plus courante. 5\text{H}

Réduction de la pyridine : La pyridine peut également être réduite en pipéridine via une réduction de Birch modifiée utilisant du sodium dans l'éthanol.

Méthodes de production industrielle

La production industrielle de la pipéridine implique principalement l'hydrogénation de la pyridine en raison de son efficacité et de sa rentabilité. Le procédé est généralement mis en œuvre à des températures et des pressions élevées en présence d'un catalyseur approprié .

Analyse Des Réactions Chimiques

La pipéridine subit diverses réactions chimiques, notamment :

Oxydation : La pipéridine peut être oxydée pour former la pipéridone, un intermédiaire précieux dans la synthèse organique.

Réduction : La pipéridine elle-même est un produit de la réduction de la pyridine.

Substitution : La pipéridine peut participer à des réactions de substitution nucléophile en raison de son groupe amine nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le sodium dans l'éthanol est utilisé pour la réduction de Birch.

Substitution : Les halogénures et autres électrophiles sont des réactifs courants pour les réactions de substitution.

Principaux produits formés

Oxydation : Pipéridone

Réduction : Pipéridine

Substitution : Diverses pipéridines substituées selon l'électrophile utilisé.

Applications de la recherche scientifique

La pipéridine et ses dérivés ont de nombreuses applications dans la recherche scientifique :

Chimie : La pipéridine est utilisée comme élément de base dans la synthèse de divers composés organiques.

Mécanisme d'action

La pipéridine exerce ses effets par le biais de divers mécanismes :

Activité anticancéreuse : Les dérivés de la pipéridine peuvent inhiber la prolifération des cellules cancéreuses en interférant avec des voies de signalisation cruciales telles que STAT-3, NF-κB et PI3K/Akt.

Activité antimicrobienne : Les dérivés de la pipéridine peuvent perturber les membranes cellulaires microbiennes et inhiber les enzymes essentielles.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of 2-Chloro-1-piperidin-1-yl-ethanone are diverse and primarily focused on its role as a building block in drug discovery and development. Below are key areas where this compound is utilized:

Medicinal Chemistry

This compound serves as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential antimicrobial properties, indicating usefulness in developing new antibacterial agents. Research has suggested that modifications to the piperidine ring can enhance biological activity against specific pathogens.

Organic Synthesis

The compound's reactivity allows it to be used in creating more complex organic molecules. Its ability to undergo nucleophilic substitution makes it valuable for exploring structure-activity relationships in drug development.

Pharmacological Studies

Preliminary studies indicate that derivatives of this compound may exhibit neuroactive properties, making them candidates for further pharmacological investigation.

Antimicrobial Activity

Research findings suggest that derivatives of this compound exhibit effectiveness against certain bacterial strains, which supports its exploration in developing new antibacterial agents.

Neuroactive Properties

Compounds containing piperidine moieties are often investigated for their neuroactive properties. Preliminary data indicate that modifications to the structure may enhance these properties, warranting further pharmacological studies.

Mécanisme D'action

Piperidine exerts its effects through various mechanisms:

Comparaison Avec Des Composés Similaires

La pipéridine est similaire à d'autres hétérocycles azotés tels que la pyridine, la pyrrolidine et la pipérazine. Sa structure cyclique à six chaînons saturée la distingue de ces composés :

Pyridine : Un cycle aromatique à six chaînons avec un atome d'azote.

Pyrrolidine : Un cycle saturé à cinq chaînons avec un atome d'azote.

Pipérazine : Un cycle à six chaînons avec deux atomes d'azote en positions opposées.

La structure et la réactivité uniques de la pipéridine en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

2-Chloro-1-piperidin-1-yl-ethanone is a chemical compound with the molecular formula CHClNO and a molecular weight of 161.63 g/mol. It features a piperidine ring substituted with a chlorine atom and an ethanone functional group, which contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a pharmacological agent, and the implications of its structural characteristics.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Chloro Group : Located at the second position, enhancing reactivity.

- Ethanone Moiety : Contributes to the compound's functional versatility.

This unique structure allows for various chemical reactions, primarily nucleophilic substitutions, which can lead to the synthesis of more complex molecules with specific biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial contexts. Its derivatives have shown effectiveness against certain bacterial strains, suggesting potential utility in developing new antibacterial agents. Additionally, compounds with piperidine moieties are often explored for neuroactive properties, indicating that this compound may also be a candidate for further pharmacological studies.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. |

| Study B | Showed moderate efficacy against Gram-negative bacteria, indicating potential for broader spectrum activity. |

| Study C | Suggested that modifications to the piperidine ring can enhance antimicrobial potency and selectivity. |

The presence of the chloro group is believed to play a crucial role in enhancing the compound's reactivity towards bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

- Substituent Variations : Changing the halogen from chlorine to bromine alters reactivity patterns.

- Piperidine Modifications : Adding different functional groups to the piperidine ring can significantly impact binding affinity and efficacy against specific pathogens.

These variations highlight the importance of SAR studies in optimizing the compound's therapeutic potential.

Case Study 1: Antitumor Activity

A series of derivatives based on this compound were synthesized and tested for antitumor activity against human mammary carcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compound, suggesting that structural modifications can lead to improved therapeutic profiles.

Case Study 2: Neuroactive Properties

Research exploring the neuroactive potential of piperidine derivatives has identified compounds structurally related to this compound that interact with neurotransmitter receptors. These interactions may provide insights into developing treatments for neurological disorders.

Synthesis Methods

Various synthetic routes have been reported for producing this compound, emphasizing its versatility in organic synthesis:

| Method | Description |

|---|---|

| Method A | Nucleophilic substitution of chloroacetyl chloride with piperidine under basic conditions. |

| Method B | Reaction of piperidine with acetyl chloride followed by chlorination. |

| Method C | Direct chlorination of piperidinyl ethanones using chlorine gas or chlorinating agents. |

These methods highlight the compound's accessibility for further research and development.

Propriétés

IUPAC Name |

2-chloro-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWLMOHUXYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278546 | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440-60-4 | |

| Record name | 2-Chloro-1-(1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 8198 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001440604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1440-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-piperidin-1-yl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.